4-Chloro-3-fluoro-2-methoxybenzoic acid
Description
Properties
IUPAC Name |
4-chloro-3-fluoro-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGFYWMFJZXTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1550886-92-4 | |
| Record name | 4-Chloro-3-fluoro-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Derivatization Pathways of 4 Chloro 3 Fluoro 2 Methoxybenzoic Acid
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization in 4-chloro-3-fluoro-2-methoxybenzoic acid, readily undergoing reactions such as esterification and amidation to yield a variety of functionalized molecules.
Esterification: The conversion of 4-chloro-3-fluoro-2-methoxybenzoic acid to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction proceeds via an equilibrium, and to drive it towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed, for instance, by using a Dean-Stark apparatus masterorganicchemistry.com. The rate and yield of this reaction can be influenced by the steric hindrance around the carboxylic acid group and the nature of the alcohol. For sterically hindered benzoic acids, alternative methods such as reaction with alkyl halides in the presence of a base or the use of coupling agents may be more effective.
Amide Bond Formation: The synthesis of amides from 4-chloro-3-fluoro-2-methoxybenzoic acid is a crucial transformation for introducing diverse structural motifs. This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. A wide array of coupling reagents can be employed for this purpose, including carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization luxembourg-bio.comyoutube.com. More modern and efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used, offering high yields and short reaction times luxembourg-bio.com. The choice of coupling reagent, solvent, and base is critical for achieving optimal results, particularly when dealing with electron-deficient amines or sterically demanding substrates luxembourg-bio.comchimia.chrsc.orgnih.gov.
| Transformation | Reagents and Conditions | Product Type | Key Considerations |
|---|---|---|---|
| Esterification (Fischer) | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Equilibrium reaction; requires excess alcohol or water removal. masterorganicchemistry.com |
| Amide Formation | Amine, Coupling Reagent (e.g., HATU, EDC/HOBt), Base | Amide | Choice of coupling reagent is crucial for yield and purity. luxembourg-bio.comnih.gov |
Reaction Mechanisms at Halogen and Methoxy (B1213986) Substituents
The aromatic ring of 4-chloro-3-fluoro-2-methoxybenzoic acid is substituted with two halogen atoms and a methoxy group, which significantly influence its reactivity, particularly in nucleophilic aromatic substitution and demethylation reactions.
Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the carboxylic acid group, activates the aromatic ring towards nucleophilic attack. The position of these substituents directs the regioselectivity of such reactions. Generally, the fluorine atom is a better leaving group than chlorine in SNAr reactions due to the higher polarization of the C-F bond, which facilitates the initial attack of the nucleophile youtube.com. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate libretexts.org. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. In the case of 4-chloro-3-fluoro-2-methoxybenzoic acid, nucleophilic attack can potentially occur at the carbon bearing either the chloro or the fluoro substituent, and the outcome can be influenced by the nature of the nucleophile and the reaction conditions, leading to either kinetic or thermodynamic control of the products rsc.orgstackexchange.comyoutube.com.
O-Demethylation: The methoxy group at the 2-position can be cleaved to yield the corresponding phenol, 4-chloro-3-fluoro-2-hydroxybenzoic acid uni.lu. This transformation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr) chem-station.com. The reaction with BBr₃ proceeds via the formation of a complex between the Lewis acid and the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group chem-station.comcommonorganicchemistry.comresearchgate.net. The ortho-relationship between the methoxy and carboxylic acid groups can potentially influence the reactivity of the methoxy group in demethylation reactions.
| Reaction Type | Typical Reagents | Product | Mechanistic Feature |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Substituted benzoic acid derivative | Formation of a Meisenheimer intermediate. libretexts.org |
| O-Demethylation | BBr₃, HBr | 2-Hydroxybenzoic acid derivative | Lewis acid-mediated cleavage of the methyl-oxygen bond. chem-station.com |
Synthesis of Diverse Derivatives for Structure-Activity Relationship (SAR) Studies
4-Chloro-3-fluoro-2-methoxybenzoic acid serves as a valuable building block for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies, particularly in the field of medicinal chemistry. The ability to systematically modify the different functionalities of this molecule allows for the exploration of how structural changes affect biological activity.
Synthesis of Heterocyclic Scaffolds: A common strategy in drug discovery is the incorporation of the substituted benzoic acid moiety into various heterocyclic systems. For example, condensation of 4-chloro-3-fluoro-2-methoxybenzoic acid with appropriately substituted anilines or aminothiophenols can lead to the formation of quinazolinones and benzothiazoles, respectively.
Quinazolinones: These are typically synthesized by first converting the benzoic acid to an activated form (e.g., an acyl chloride or an active ester) and then reacting it with a 2-aminobenzamide. Subsequent cyclization, often under thermal or acidic conditions, yields the quinazolinone core organic-chemistry.org. The substituents on the benzoic acid ring become part of the final heterocyclic structure, allowing for the investigation of their impact on biological targets.
Benzothiazoles: The synthesis of 2-substituted benzothiazoles can be achieved by the condensation of 4-chloro-3-fluoro-2-methoxybenzoic acid with 2-aminothiophenols. This reaction often proceeds under acidic conditions or in the presence of a coupling agent to facilitate the initial amide bond formation, followed by cyclization and dehydration to form the benzothiazole ring researchgate.netesisresearch.org. SAR studies on benzothiazole derivatives have shown that the nature and position of substituents on the appended benzoic acid ring can significantly influence their biological activity, including antibacterial and antifungal properties nih.govresearchgate.net.
The derivatization at the carboxylic acid, halogen, and methoxy positions provides a multi-dimensional approach to fine-tuning the physicochemical properties and biological activity of the resulting molecules.
| Heterocyclic Scaffold | General Synthetic Approach | Importance in SAR Studies |
|---|---|---|
| Quinazolinones | Condensation with 2-aminobenzamides. organic-chemistry.org | Allows for systematic variation of substituents on the fused benzene (B151609) ring. |
| Benzothiazoles | Condensation with 2-aminothiophenols. esisresearch.org | Enables exploration of the electronic and steric effects of substituents on biological activity. researchgate.netnih.govresearchgate.netsemanticscholar.org |
Mechanistic Studies of Key Organic Reactions Involving the Compound
The understanding of reaction mechanisms is fundamental to optimizing reaction conditions and predicting the outcome of chemical transformations involving 4-chloro-3-fluoro-2-methoxybenzoic acid.
Mechanism of Amide Bond Formation: The mechanism of amide bond formation using coupling reagents like HATU involves the initial activation of the carboxylic acid to form a highly reactive acyl-O-phosphonium or acyl-O-uronium species. This is followed by the nucleophilic attack of the amine on the activated carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide bond and release the coupling agent byproducts. Computational studies on the mechanism of amide coupling of hindered benzoic acids can provide insights into the transition state energies and the role of the coupling agent in facilitating the reaction.
Mechanism of Nucleophilic Aromatic Substitution: As previously mentioned, SNAr reactions of 4-chloro-3-fluoro-2-methoxybenzoic acid are believed to proceed through a two-step addition-elimination mechanism involving a Meisenheimer complex libretexts.org. However, recent computational and experimental studies have suggested that some SNAr reactions may proceed through a concerted mechanism (cSNAr), where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single step nih.gov. The specific mechanism can be influenced by the nature of the aromatic system, the leaving group, the nucleophile, and the solvent. For polyhalogenated aromatic compounds, the regioselectivity of the substitution is often governed by a balance of kinetic and thermodynamic factors, where the initially formed product (kinetic control) may rearrange to a more stable isomer under the reaction conditions (thermodynamic control) rsc.orgstackexchange.comyoutube.com. DFT (Density Functional Theory) studies can be employed to calculate the activation barriers for different pathways and predict the likely mechanism and product distribution nih.gov.
Advanced Spectroscopic and Crystallographic Characterization
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Analyses with Detailed Assignments
The FT-IR and FT-Raman spectra are expected to be complementary. Vibrations that induce a significant change in the dipole moment will result in strong absorptions in the FT-IR spectrum, while those that cause a substantial change in polarizability will be prominent in the FT-Raman spectrum.
Carboxylic Acid Group Vibrations: The most characteristic vibrations of the carboxylic acid moiety are the O-H and C=O stretching modes. The O-H stretching vibration is anticipated to appear as a very broad band in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to strong intermolecular hydrogen bonding which forms a centrosymmetric dimer in the solid state. The C=O stretching vibration of the carboxylic acid is predicted to be a very strong band in the FT-IR spectrum, likely appearing around 1700-1680 cm⁻¹. mdpi.comyoutube.com Its position is influenced by both the electronic effects of the ring substituents and the hydrogen bonding. In the FT-Raman spectrum, the C=O stretch is expected to be weaker. The in-plane O-H bending and C-O stretching vibrations are expected to be coupled and appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively. researchgate.net The out-of-plane O-H deformation gives rise to a broad absorption centered around 920 cm⁻¹.
Aromatic Ring and Substituent Vibrations: The aromatic C-H stretching vibrations are expected to occur above 3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring are predicted to appear in the 1600-1400 cm⁻¹ region. mdpi.com The positions of these bands are sensitive to the nature and position of the substituents.
The C-F stretching vibration is anticipated to be a strong band in the FT-IR spectrum, typically found in the 1250-1020 cm⁻¹ range. The C-Cl stretching vibration is expected in the lower frequency region of 750-550 cm⁻¹. The methoxy (B1213986) group should exhibit characteristic C-H stretching vibrations around 2950 and 2850 cm⁻¹, and a C-O stretching vibration.
Predicted Vibrational Assignments for 4-Chloro-3-fluoro-2-methoxybenzoic acid
| Predicted Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2950, ~2850 | Medium to Weak | Methoxy C-H stretching |
| ~3300-2500 | Very Broad, Strong (IR) | O-H stretching (in hydrogen-bonded dimer) |
| ~1700-1680 | Very Strong (IR), Weak (Raman) | C=O stretching |
| ~1600, ~1580, ~1470, ~1430 | Medium to Strong | Aromatic C-C stretching |
| ~1440-1395 | Medium | In-plane O-H bending coupled with C-O stretching |
| ~1250-1020 | Strong (IR) | C-F stretching |
| ~1150 | Medium | Aromatic C-H in-plane bending |
| ~1050 | Medium | Methoxy C-O stretching |
| ~920 | Broad, Medium (IR) | Out-of-plane O-H bending |
| ~800-700 | Strong | Aromatic C-H out-of-plane bending |
| ~750-550 | Medium to Strong (IR) | C-Cl stretching |
Note: This table is predictive and based on data from analogous compounds. Actual values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)
NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Chloro-3-fluoro-2-methoxybenzoic acid is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the methoxy protons.
Carboxylic Acid Proton: A singlet, significantly downfield, is predicted in the range of 12-13 ppm. chemicalbook.comrsc.org This broad signal is characteristic of a carboxylic acid proton involved in hydrogen bonding.
Aromatic Protons: There are two aromatic protons on the ring. Their chemical shifts will be influenced by the electron-withdrawing effects of the chloro and fluoro groups, and the electron-donating effect of the methoxy group. The proton at C5 will be coupled to the fluorine at C3, resulting in a doublet. The proton at C6 will appear as a doublet due to coupling with the proton at C5. The expected chemical shift range for these protons is between 7.0 and 8.0 ppm.
Methoxy Protons: The three protons of the methoxy group are expected to appear as a sharp singlet, likely in the region of 3.8-4.0 ppm. chemicalbook.comrsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.
Carbonyl Carbon: The signal for the carboxylic acid carbonyl carbon is expected to be in the range of 165-170 ppm. rsc.orgrsc.org
Aromatic Carbons: The six aromatic carbons will show distinct signals. The carbons directly bonded to the electronegative substituents (Cl, F, O) will be significantly affected. The carbon attached to the fluorine atom (C3) will exhibit a large C-F coupling constant. The chemical shifts are predicted to be in the range of 110-160 ppm.
Methoxy Carbon: The carbon of the methoxy group is expected to have a chemical shift in the range of 55-65 ppm. rsc.orgrsc.org
Predicted NMR Chemical Shifts (δ, ppm) for 4-Chloro-3-fluoro-2-methoxybenzoic acid
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| -COOH | ~12.0 - 13.0 (s, 1H) | ~165 - 170 |
| Aromatic C-H | ~7.0 - 8.0 (m, 2H) | - |
| -OCH₃ | ~3.8 - 4.0 (s, 3H) | ~55 - 65 |
| Aromatic C | - | ~110 - 160 |
Note: This table is predictive and based on data from analogous compounds. rsc.orgrsc.orgasianjournalofphysics.comchemicalbook.com Actual values may vary depending on the solvent and other experimental conditions.
X-ray Diffraction Studies for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray diffraction analysis of a single crystal would provide definitive information about the three-dimensional structure of 4-Chloro-3-fluoro-2-methoxybenzoic acid in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Based on studies of similar benzoic acid derivatives, it is highly probable that 4-Chloro-3-fluoro-2-methoxybenzoic acid crystallizes forming centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. iaea.orgresearchgate.netresearchgate.net This is a very common and stable motif for carboxylic acids in the solid state.
Predicted Crystallographic Data and Intermolecular Interactions for 4-Chloro-3-fluoro-2-methoxybenzoic acid
| Parameter | Predicted Feature |
|---|---|
| Crystal System | Likely Monoclinic |
| Space Group | Likely P2₁/c |
| Key Intermolecular Interaction | O-H···O hydrogen-bonded dimers |
| Other Potential Interactions | C-H···O, C-H···Halogen, Halogen···Halogen, π-π stacking |
Note: This table is a prediction based on the common crystal packing of substituted benzoic acids. iaea.orgresearchgate.netresearchgate.netgrowkudos.com Experimental determination is required for confirmation.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like 4-Chloro-3-fluoro-2-methoxybenzoic acid, the spectrum is expected to show absorptions corresponding to π→π* transitions within the benzene ring and n→π* transitions involving the non-bonding electrons of the oxygen atoms in the carbonyl and methoxy groups.
Substituted benzoic acids typically exhibit two main absorption bands in the UV region. researchgate.netcdnsciencepub.comrsc.org
An intense band (the B-band) is predicted to appear around 230-240 nm, corresponding to a π→π* transition.
A weaker band (the C-band) is expected at longer wavelengths, around 270-290 nm, which also arises from a π→π* transition but is often more sensitive to substituent effects. researchgate.netsielc.com
The positions and intensities of these bands will be influenced by the combined electronic effects of the chloro, fluoro, and methoxy substituents on the energy levels of the molecular orbitals of the benzoic acid chromophore. The solvent used for the measurement can also affect the spectrum, particularly through interactions with the carboxylic acid group.
Predicted UV-Visible Absorption Maxima (λ_max) for 4-Chloro-3-fluoro-2-methoxybenzoic acid
| Predicted λ_max (nm) | Type of Transition |
|---|---|
| ~230 - 240 | π→π* (B-band) |
| ~270 - 290 | π→π* (C-band) |
Note: This table is predictive, based on the UV-Visible spectra of related substituted benzoic acids. researchgate.netrsc.orgsielc.comacs.org The exact positions and intensities of the absorption maxima will depend on the solvent.
Structure Activity Relationship Sar Studies on 4 Chloro 3 Fluoro 2 Methoxybenzoic Acid Analogs
Design Principles for Modulating Molecular Properties through Substituent Variation
The modulation of molecular properties through the strategic variation of substituents on a parent scaffold is a fundamental principle in rational drug design and chemical synthesis. eurekaselect.comcapes.gov.br For aromatic systems like benzoic acid derivatives, substituents exert their influence primarily through a combination of electronic and steric effects.
Electronic effects are broadly categorized as inductive and resonance effects. The inductive effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. nih.gov For instance, the highly electronegative fluorine and chlorine atoms in the 4-chloro-3-fluoro-2-methoxybenzoic acid scaffold exert a strong electron-withdrawing inductive effect. This bond polarization can significantly alter the acidity (pKa) of the carboxylic acid group. nih.govacs.org A study on substituted benzoic acids demonstrated that electron-withdrawing substituents generally increase acidity. nih.gov The resonance effect involves the delocalization of pi (π) electrons across the aromatic system. The methoxy (B1213986) group, for example, is an electron-donating group by resonance, which can counteract the inductive effects of the halogens. The balance of these effects is position-dependent; the acidity of substituted benzoic acids with electron-releasing substituents tends to decrease in the order of ortho > meta > para, while the opposite trend is observed for electron-withdrawing groups. nih.gov
The following table illustrates how different substituents can affect the acidity (pKa) of benzoic acid, a core component of the title compound's scaffold.
| Substituent (at para-position) | pKa | Effect |
| -H (Benzoic Acid) | 4.20 | Reference |
| -Cl (4-Chlorobenzoic acid) | 3.98 | Electron-withdrawing (increases acidity) |
| -OCH₃ (4-Methoxybenzoic acid) | 4.47 | Electron-donating (decreases acidity) |
| -NO₂ (4-Nitrobenzoic acid) | 3.44 | Strongly electron-withdrawing (strongly increases acidity) |
This table provides illustrative data for monosubstituted benzoic acids to demonstrate general principles of substituent effects.
Investigations into the Influence of Halogenation and Methoxy Groups on Molecular Recognition and Binding Affinities
The specific substituents of 4-chloro-3-fluoro-2-methoxybenzoic acid—halogens and a methoxy group—play distinct and crucial roles in molecular recognition and binding affinity. nih.govacs.org These groups can participate in a variety of non-covalent interactions that stabilize a ligand within a protein's binding pocket.
Halogenation: For many years, halogens were primarily considered for their steric bulk and ability to modulate lipophilicity. nih.gov However, it is now well-established that halogens can form a specific, directional non-covalent interaction known as a halogen bond. nih.govresearchgate.net A halogen bond occurs between a covalently bound halogen atom (the Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom, often found in the backbones or side chains of amino acids in proteins. acs.org The strength of this interaction generally increases with the size of the halogen (I > Br > Cl > F). bohrium.com
Fluorine, due to its high electronegativity and small size, rarely participates in significant halogen bonding. researchgate.net Its primary roles are often to alter the local electronic environment, block metabolic oxidation, or form specific hydrogen bonds. nih.govnih.gov In contrast, chlorine can form effective halogen bonds. Studies on halogenated ligands have shown that these interactions can be as significant as traditional hydrogen bonds in enhancing binding affinity and selectivity. nih.govbohrium.com A study on halogenated bisphenol A analogs binding to the estrogen-related receptor γ (ERRγ) found that fluorinated analogs showed strong binding, while the affinity decreased as the size and number of halogen atoms increased, highlighting the nuanced role of halogen size and type in specific binding contexts. nih.gov
Methoxy Group: The methoxy group primarily acts as a hydrogen bond acceptor via its oxygen atom. tandfonline.com Its placement is critical; an ortho-methoxy group, as seen in the title compound, can influence the conformation of the adjacent carboxylic acid, potentially pre-organizing the ligand for a more favorable binding pose. The methoxy group is considered a "non-lipophilic scout" because it can improve ligand-protein binding and potency without the negative consequences of increased lipophilicity. tandfonline.com The oxygen atom contributes only a small amount (9 Ų) to the Polar Surface Area (PSA) compared to a hydroxyl group (20 Ų), making it an efficient choice for establishing a hydrogen bond accepting interaction. tandfonline.com The influence of the methoxy group's position on ligand topology and receptor binding has been noted in various studies, where it can be an important contributor to the binding energy. researchgate.net
The combined effect of these substituents can lead to complex SAR. The electron-withdrawing halogens can enhance halogen or hydrogen bonding interactions, while the methoxy group provides a key hydrogen bond acceptor and steric influence.
The following table summarizes the binding affinities of a series of inhibitors for the enzyme casein kinase 2 (CK2), illustrating the impact of different halogen substitutions.
| Compound Analogue (Substituent X) | IC₅₀ (nM) |
| X = H | 110 |
| X = F | 80 |
| X = Cl | 30 |
| X = Br | 20 |
| X = I | 10 |
Data adapted from studies on CK2 inhibitors to illustrate the general trend of halogen substitution on binding affinity. acs.org
Rational Design of Fluorinated Aromatic Scaffolds for Targeted Chemical Applications
The use of fluorine in the design of aromatic scaffolds is a prominent strategy in modern medicinal chemistry. capes.gov.bracs.org The strategic incorporation of fluorine into a molecule can profoundly enhance its properties, including metabolic stability, binding affinity, and membrane permeability. capes.gov.brucla.edu This has led to a significant number of fluorinated drugs receiving FDA approval. nih.govresearchgate.net
The rational design of fluorinated aromatic scaffolds leverages the unique properties of the fluorine atom:
Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. acs.org Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can block oxidation by metabolic enzymes, thereby increasing the drug's half-life. acs.org
Modulation of Acidity (pKa): Due to its powerful electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby acidic groups, such as the carboxylic acid in the title compound. nih.gov This can be crucial for optimizing a compound's ionization state at physiological pH, affecting its solubility and ability to interact with targets.
Enhanced Binding Interactions: While fluorine is a poor halogen bond donor, it can participate in favorable dipole-dipole interactions and can form strong hydrogen bonds with appropriate donors. nih.gov Its incorporation can alter the charge distribution across the aromatic ring, influencing stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan at a protein's active site. nih.gov
Conformational Control: The small size of fluorine means it can often replace hydrogen without a significant steric penalty. acs.org However, its electronegativity can influence the conformation of flexible molecules, sometimes locking them into a more bioactive shape.
The development of synthetic methods to create fluorinated heterocyclic scaffolds allows chemists to flexibly introduce a range of substituents to optimize biological activity. lboro.ac.uk Bioisosteric replacement, where a functional group is substituted with another of similar size and electronic properties, is a common tactic. For example, replacing a hydroxyl group with a fluorine atom is a frequent strategy to improve metabolic stability while retaining some hydrogen bonding capability. researchgate.net The design of such scaffolds is an iterative process, combining synthesis, biological evaluation, and computational modeling to rationally improve the desired properties of the lead compound. lboro.ac.ukacs.org
Applications of 4 Chloro 3 Fluoro 2 Methoxybenzoic Acid As a Chemical Intermediate and Scaffold
Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
The structure of 4-chloro-3-fluoro-2-methoxybenzoic acid inherently lends itself to a variety of chemical transformations, making it a potentially versatile intermediate in the synthesis of more elaborate organic molecules. The carboxylic acid group is a primary site for modification. For instance, it can undergo esterification to produce compounds like ethyl 4-chloro-3-fluoro-2-methoxybenzoate. smolecule.com This transformation is significant as the resulting ester could serve as a precursor in the synthesis of potentially bioactive molecules. Preliminary investigations into its ethyl ester derivative suggest potential antimicrobial and anti-inflammatory properties, indicating that the parent benzoic acid could be a key starting material for certain pharmaceutical compounds. smolecule.com
The reactivity of the carboxylic acid moiety extends to the formation of amides, acid chlorides, and other derivatives, thereby providing a gateway to a wide range of molecular architectures. These functional group interconversions are fundamental in medicinal chemistry and drug discovery for creating libraries of related compounds for biological screening.
Utilization in the Development of Fluorinated Building Blocks for Advanced Materials Science
Fluorinated organic molecules are of significant interest in materials science due to the unique properties conferred by the fluorine atom, such as enhanced thermal stability, altered electronic properties, and modified lipophilicity. While specific applications of 4-chloro-3-fluoro-2-methoxybenzoic acid in advanced materials are not yet documented in detail, its constitution as a fluorinated aromatic compound makes it a candidate for the development of novel fluorinated building blocks.
The presence of both fluorine and chlorine atoms on the benzene (B151609) ring offers opportunities for selective functionalization through various cross-coupling reactions. These reactions are pivotal in the synthesis of conjugated polymers and other organic materials with tailored electronic and photophysical properties. The methoxy (B1213986) group can also be a site for modification, potentially influencing the solubility and processing characteristics of any resulting materials. Although direct evidence is limited, it is plausible that this compound could be explored as a monomer or a precursor to a monomer in the synthesis of specialized polymers for applications in electronics or as high-performance materials.
Integration into Novel Heterocyclic Systems and Diverse Chemical Scaffolds
Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The multi-functional nature of 4-chloro-3-fluoro-2-methoxybenzoic acid provides several avenues for its incorporation into heterocyclic systems.
The carboxylic acid can be used to form linkages with other molecules containing amine or alcohol functionalities, which is a common strategy in the synthesis of complex heterocyclic drugs. Furthermore, the chloro and fluoro substituents on the aromatic ring can participate in nucleophilic aromatic substitution reactions. This would allow for the introduction of nitrogen, oxygen, or sulfur-containing moieties, which could then be cyclized to form a variety of heterocyclic rings fused to the benzene core. For example, displacement of the chloro or fluoro group by a suitable binucleophile could pave the way for the construction of benzodiazepines, quinoxalines, or other related heterocyclic scaffolds. While specific examples utilizing 4-chloro-3-fluoro-2-methoxybenzoic acid are not readily found in the literature, the reactivity patterns of similarly substituted aromatic compounds strongly suggest its potential in this area.
Conclusion and Future Research Trajectories
Synthesis and Derivatization Advancements of 4-Chloro-3-fluoro-2-methoxybenzoic Acid
The efficient and selective synthesis of polysubstituted benzoic acids remains a pivotal challenge in organic chemistry. While specific, high-yield synthetic routes for 4-Chloro-3-fluoro-2-methoxybenzoic acid are not extensively documented in publicly available literature, plausible pathways can be extrapolated from the synthesis of related compounds. For instance, a potential strategy could involve the multi-step transformation of a readily available precursor like m-fluorotoluene. A Friedel-Crafts acylation, followed by hydrolysis and acidification, could yield a mixture of isomers, including the desired product, which would then require separation. google.com Another approach could be adapted from the synthesis of similar complex halogenated benzoic acids, such as 4-chloro-2,3,5-trifluorobenzoic acid. This method involves the conversion of a fluoro substituent to an amine, followed by a Sandmeyer reaction to introduce the chloro group. mdpi.com
Future advancements in this area will likely focus on the development of more direct and regioselective synthetic methods. This could involve novel catalytic systems that can precisely control the installation of multiple different halogen atoms and a methoxy (B1213986) group on the benzene (B151609) ring.
The derivatization of 4-Chloro-3-fluoro-2-methoxybenzoic acid is another fertile ground for research. The carboxylic acid moiety provides a reactive handle for a variety of transformations, including esterification, amidation, and conversion to the corresponding acyl chloride. The latter can then participate in Friedel-Crafts acylation reactions to generate complex ketones. ossila.com Furthermore, the aromatic ring itself, activated and directed by its substituents, could undergo further functionalization. Exploring these derivatization pathways will be crucial for synthesizing a library of novel compounds with diverse chemical and physical properties.
Future Directions in Computational Modeling and Predictive Chemistry for Fluorinated Aromatic Compounds
The advent of sophisticated computational tools has revolutionized chemical research. For fluorinated aromatic compounds, including 4-Chloro-3-fluoro-2-methoxybenzoic acid, computational modeling offers a powerful means to predict their properties and reactivity. acs.org Techniques such as Density Functional Theory (DFT) can be employed to calculate molecular geometries, electronic structures, and reaction energetics. mdpi.com For example, DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack on the aromatic ring, guiding synthetic efforts. acs.org
Machine learning (ML) is emerging as a particularly promising tool in this domain. ML models can be trained on large datasets of known reactions to predict the feasibility and selectivity of new transformations with high accuracy. acs.orgchemrxiv.org For instance, an ML model could be developed to predict the regioselectivity of further halogenation or nitration of 4-Chloro-3-fluoro-2-methoxybenzoic acid, saving significant experimental time and resources. acs.org Graph Neural Networks (GNNs) are also being explored to predict properties like adsorption energies, which is critical for applications in materials science. mdpi.com The future of computational chemistry in this area lies in the development of highly accurate and broadly applicable predictive models that can accelerate the discovery and design of new functional molecules.
Unexplored Reactivity Profiles and Potential for Novel Transformations
The unique substitution pattern of 4-Chloro-3-fluoro-2-methoxybenzoic acid suggests a rich and largely unexplored reactivity profile. The interplay between the electron-withdrawing halogen atoms and the electron-donating methoxy group, coupled with their specific positions on the ring, can lead to unusual reactivity. For instance, the steric hindrance imposed by the ortho-methoxy group could influence the reactivity of the carboxylic acid function. acs.orgthieme.de
Future research should focus on systematically investigating the reactivity of this compound under a variety of conditions. This could include exploring its behavior in cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of both chlorine and fluorine atoms offers the potential for selective activation and functionalization. Moreover, studying its photochemical reactivity could unveil novel transformations and applications. The potential for this molecule to serve as a building block in the synthesis of complex heterocyclic structures is also a promising avenue for exploration. orgsyn.org
Emerging Applications of Complex Halogenated Benzoic Acid Derivatives in Chemical Innovation
Complex halogenated benzoic acid derivatives are valuable intermediates in various fields, particularly in the development of pharmaceuticals and agrochemicals. mdpi.com The incorporation of halogen atoms can significantly modulate the biological activity of a molecule. For instance, fluorinated benzoic acid derivatives are used in the synthesis of non-steroidal anti-inflammatory drugs and other therapeutic agents. mdpi.com The specific substitution pattern of 4-Chloro-3-fluoro-2-methoxybenzoic acid could lead to the discovery of novel bioactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
